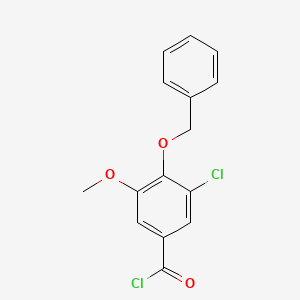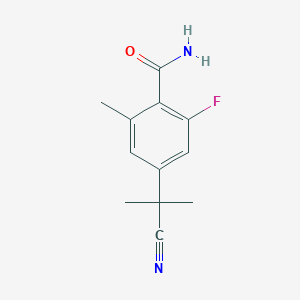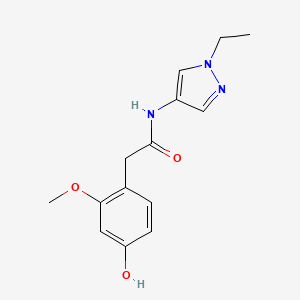
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a phenyl ring substituted with hydroxy and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Ethylation: The pyrazole ring is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base.
Acetamide Formation: The ethylpyrazole is reacted with 4-hydroxy-2-methoxybenzaldehyde to form the corresponding Schiff base, which is then reduced to the acetamide using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-methylpyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide
- N-(1-ethylpyrazol-4-yl)-2-(4-hydroxyphenyl)acetamide
- N-(1-ethylpyrazol-4-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both hydroxy and methoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C14H17N3O3 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
N-(1-ethylpyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H17N3O3/c1-3-17-9-11(8-15-17)16-14(19)6-10-4-5-12(18)7-13(10)20-2/h4-5,7-9,18H,3,6H2,1-2H3,(H,16,19) |
Clé InChI |
NBZSDBINTVQDMU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NC(=O)CC2=C(C=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



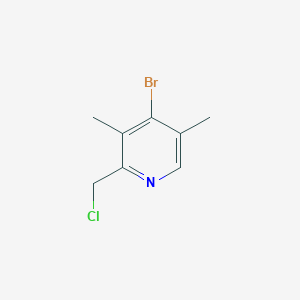
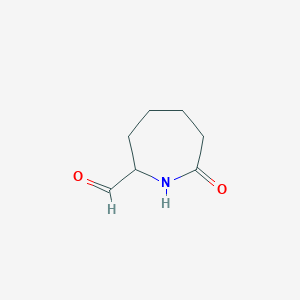
![2-Bromomethyl-6-chlorobenzo[b]thiophene](/img/structure/B8448310.png)
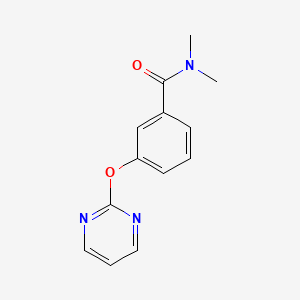
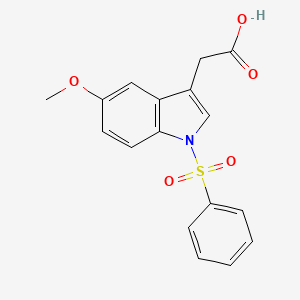
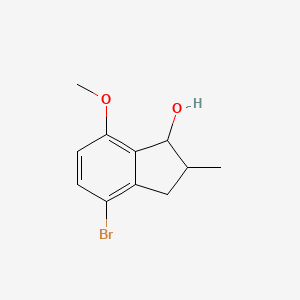
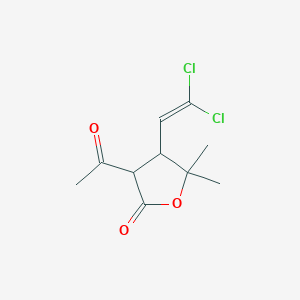
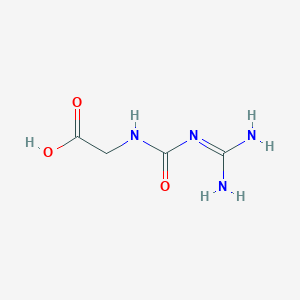
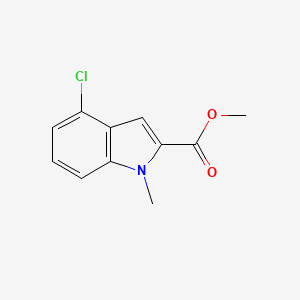
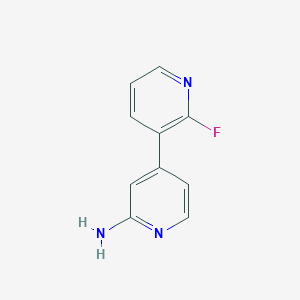
![N-methylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B8448383.png)
